Achirality Advantage vs. Chiral Morpholine Derivatives: Simplifying Synthesis and IP
3-Oxa-6-azabicyclo[3.1.1]heptane is intrinsically achiral, whereas substituted morpholine derivatives can introduce stereogenic centers that complicate synthesis, chiral resolution, and intellectual property . Morpholine itself has an experimental logP of approximately −0.86, while the 3-oxa-6-aza BCHep scaffold provides an XLogP3-AA of −0.3, reflecting a measurable shift in lipophilicity that impacts membrane permeability predictions [1]. The achiral nature means that procurement of 1860028-23-4 avoids the cost and analytical burden associated with enantiomeric purity verification required for chiral morpholine building blocks.
| Evidence Dimension | Chirality |
|---|---|
| Target Compound Data | Achiral (no stereogenic centers in the unsubstituted core) |
| Comparator Or Baseline | Substituted morpholine derivatives: typically possess at least one stereogenic center upon functionalization |
| Quantified Difference | Zero stereoisomers vs. ≥2 stereoisomers for chiral morpholines |
| Conditions | Structural comparison of the unsubstituted core scaffold (Walker et al., 2012) |
Why This Matters
An achiral building block eliminates enantiomeric purity concerns in procurement specifications and simplifies downstream analytical characterization, reducing cost and time in parallel synthesis campaigns.
- [1] PubChem CID 54594759. 3-Oxa-6-azabicyclo[3.1.1]heptane. XLogP3-AA: -0.3. View Source
